molecular formula C17H22N2OS B2453033 N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide CAS No. 952995-90-3

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide

Katalognummer B2453033
CAS-Nummer: 952995-90-3
Molekulargewicht: 302.44
InChI-Schlüssel: DJGOTIQQABLOHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential treatment for various B-cell malignancies.

Wirkmechanismus

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide targets BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is responsible for phosphorylating downstream signaling molecules, leading to B-cell activation and survival. By inhibiting BTK activity, this compound blocks this signaling pathway, leading to decreased B-cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to inhibit BTK activity in both normal and malignant B-cells. In preclinical models, this compound has been shown to decrease B-cell proliferation and survival, and to enhance the activity of other anti-cancer agents. This compound has also been shown to have minimal effects on T-cells and other immune cells, suggesting that it may have a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide is its specificity for BTK, which makes it a useful tool for studying the B-cell receptor signaling pathway. This compound has also shown promising results in preclinical models of B-cell malignancies, suggesting that it may have therapeutic potential. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide. One area of interest is its potential use in combination with other anti-cancer agents, such as venetoclax and rituximab. Another area of interest is its potential use in other B-cell malignancies, such as Waldenström macroglobulinemia and marginal zone lymphoma. Additionally, further studies are needed to better understand the safety and efficacy of this compound in clinical trials.

Synthesemethoden

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide involves several steps, including the reaction of 4-dimethylaminobenzaldehyde with 3-chloropropylamine, followed by cyclization with thiophene-2-carboxylic acid. The resulting intermediate is then treated with acetic anhydride to yield the final product. The synthesis of this compound has been optimized to improve yield and purity, and various analytical techniques are used to confirm the identity and purity of the compound.

Wissenschaftliche Forschungsanwendungen

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity, leading to decreased B-cell proliferation and survival. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.

Eigenschaften

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-19(2)15-9-7-14(8-10-15)5-3-11-18-17(20)13-16-6-4-12-21-16/h4,6-10,12H,3,5,11,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGOTIQQABLOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.